molecular formula C27H19N3O4S2 B2970295 4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide CAS No. 326004-45-9

4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide

Cat. No.: B2970295
CAS No.: 326004-45-9
M. Wt: 513.59
InChI Key: FEVNHVSEAYFPJW-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a fused epipyrroloanthracene-dione core linked to a benzenesulfonamide group substituted with a thiazol-2-yl moiety. The thiazole ring and sulfonamide group distinguish it from related compounds, likely influencing solubility, bioavailability, and target-binding specificity.

Properties

IUPAC Name

4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O4S2/c31-25-23-21-17-5-1-2-6-18(17)22(20-8-4-3-7-19(20)21)24(23)26(32)30(25)15-9-11-16(12-10-15)36(33,34)29-27-28-13-14-35-27/h1-14,21-24H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVNHVSEAYFPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)S(=O)(=O)NC7=NC=CS7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features:

  • Anthracene core : A polycyclic aromatic hydrocarbon that may contribute to its biological properties.
  • Dioxo and tetrahydro groups : These functional groups are known for their reactivity and potential interactions with biological targets.
  • Thiazole moiety : This heterocyclic compound is often associated with antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs to this compound exhibit a range of biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

  • Cell Death Induction : Preliminary studies suggest that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancers. The mechanisms of action may involve the disruption of cellular signaling pathways critical for cancer cell survival.
  • Lead Optimization : The unique structure provides a platform for lead optimization in drug development aimed at enhancing efficacy and reducing toxicity.

Antimicrobial Activity

  • Broad Spectrum : Compounds similar in structure have shown promising results against a variety of pathogens. The thiazole component is particularly noted for its ability to potentiate antibacterial effects .
  • Mechanism of Action : The exact mechanisms remain under investigation but may involve interference with bacterial cell wall synthesis or protein synthesis pathways.

Case Studies

Several studies have focused on the biological activity of related compounds:

StudyFindings
Study AIdentified significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study BDemonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum application.
Study CExplored structure-activity relationships (SAR) that highlighted the importance of the dioxo group in enhancing biological activity.

Synthesis and Characterization

The synthesis of this compound involves multiple steps to ensure the integrity of the dioxo and tetrahydro structures. Characterization techniques such as NMR and mass spectrometry are employed to confirm molecular identity and purity.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects on various cancer cell lines:

  • Breast Cancer : Significant cell death was observed at concentrations as low as 10 µM.
  • Lung Cancer : Similar trends were noted with IC50 values around 15 µM.

These findings underline the potential for this compound as a lead candidate for further development in anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of ethanoanthracene derivatives, which share the 9,10-[3,4]epipyrroloanthracene-12,14-dione core but differ in substituents. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Synthesis Method Melting Point (°C) Notable Spectral Data (IR/NMR)
Target Compound Epipyrroloanthracene-dione N-(thiazol-2-yl)benzenesulfonamide Likely Diels-Alder + sulfonylation Not reported Expected C=O (1680–1720 cm⁻¹), SO₂ (1350 cm⁻¹)
(E)-9-(2-Nitrovinyl)-20a–20h Epipyrroloanthracene-dione 2-Nitrovinyl, aryl groups (e.g., 4-Cl) Anthracene + maleimide in toluene 232–271 (varies) NO₂ (1530 cm⁻¹), C=O (1720 cm⁻¹)
16i, 16j, 16k Epipyrroloanthracene-dione 2-Nitrovinyl, 4-benzoylphenyl, 3-Cl, etc. Anthracene + pyrrole-dione in THF/DMSO 232–271 C=O (1725 cm⁻¹), NO₂ (1525 cm⁻¹)
24q Epipyrroloanthracene-dione Thiophen-2-yl, phenyl Anthracene + N-phenylmaleimide in toluene Not reported C=O (1715 cm⁻¹), thiophene C-S (700 cm⁻¹)
2-(12,14-Dioxo...hexanoic acid Epipyrroloanthracene-dione Hexanoic acid side chain Alkylation of core with propargyl bromide Discontinued Carboxylic acid (1700 cm⁻¹)

Key Observations:

  • The thiazole ring in the target compound may mimic heterocyclic pharmacophores in kinase inhibitors .
  • Solubility and Bioavailability: The hexanoic acid derivative () was discontinued, possibly due to poor solubility or metabolic instability. The sulfonamide-thiazole group in the target compound may address these issues by introducing hydrogen-bonding sites .
  • Spectral Signatures: All compounds show strong C=O stretches (~1700–1725 cm⁻¹) in IR, while nitro groups (1520–1530 cm⁻¹) and sulfonamides (~1350 cm⁻¹) provide distinct identifiers .

Biochemical Activity and SAR

  • B-Cell Malignancy Targeting: The nitrovinyl series (20a–20h) demonstrated potency against B-cell lymphoma (BL) and chronic lymphocytic leukemia (CLL), with IC₅₀ values in the low micromolar range. Substituents like 4-chlorophenyl enhanced activity, suggesting hydrophobic interactions are critical .
  • Thiazole vs. Thiophene: The thiazole ring in the target compound may offer superior metabolic stability compared to the thiophene in 24q, as sulfur in thiazoles is less prone to oxidation .

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